13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III is a complex derivative of Baccatin III, which is a precursor in the biosynthesis of paclitaxel (Taxol). Paclitaxel is a well-known chemotherapeutic agent used in the treatment of various cancers, including breast, ovarian, and lung cancers . The compound’s intricate structure and its role in the synthesis of paclitaxel make it a subject of significant scientific interest.
Preparation Methods
The preparation of 13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III involves several synthetic steps. The process typically starts with the isolation of Baccatin III from natural sources such as the yew tree (Taxus species). The synthetic route includes the protection of hydroxyl groups, selective acylation, and glycidylation reactions . Industrial production methods often employ a semi-synthetic strategy, where Baccatin III is chemically modified to produce the desired compound .
Chemical Reactions Analysis
13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: Substitution reactions, particularly at the glycidyl and trichloroethoxycarbonyl groups, are common.
Common reagents used in these reactions include strong bases, electrophiles, and specific catalysts. The major products formed from these reactions are often intermediates in the synthesis of paclitaxel .
Scientific Research Applications
13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of paclitaxel and other taxane derivatives.
Medicine: As a precursor to paclitaxel, it is crucial in the development of chemotherapeutic agents.
Industry: The compound’s synthesis and modification are important for the large-scale production of paclitaxel.
Mechanism of Action
The mechanism of action of 13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III is closely related to its role as a precursor to paclitaxel. Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization and thereby inhibiting cell division . The molecular targets and pathways involved include the microtubule network and the cell cycle machinery .
Comparison with Similar Compounds
Similar compounds to 13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III include other Baccatin III derivatives and taxane analogs such as paclitaxel and docetaxel . These compounds share a similar core structure but differ in their side chains and functional groups, which can affect their biological activity and pharmacokinetic properties . The uniqueness of this compound lies in its specific modifications, which make it a valuable intermediate in the synthesis of paclitaxel .
Properties
Molecular Formula |
C42H44Cl6O16 |
---|---|
Molecular Weight |
1017.5 g/mol |
IUPAC Name |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-9,12-bis[(dichloro-λ3-chloranyl)methoxycarbonyloxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C42H44Cl6O16/c1-21-25(59-36(52)31-29(61-31)23-12-8-6-9-13-23)17-42(55)34(63-35(51)24-14-10-7-11-15-24)32-40(5,33(50)30(28(21)39(42,3)4)62-38(54)58-20-48(45)46)26(60-37(53)57-19-47(43)44)16-27-41(32,18-56-27)64-22(2)49/h6-15,25-27,29-32,34,55H,16-20H2,1-5H3/t25-,26-,27+,29?,30+,31?,32-,34-,40+,41-,42?/m0/s1 |
InChI Key |
CEUOYSKYDXALPU-YNXTVJPASA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H](C(C2(C)C)(C[C@@H]1OC(=O)C5C(O5)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCCl(Cl)Cl)C)OC(=O)OCCl(Cl)Cl |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(O5)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCCl(Cl)Cl)C)OC(=O)OCCl(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.